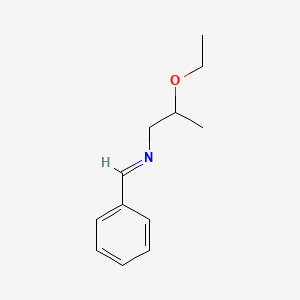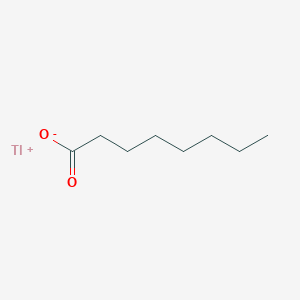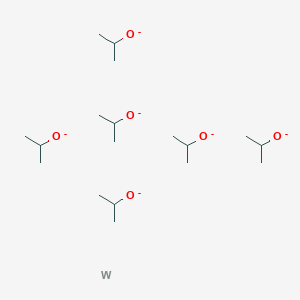
N-(2-ethoxypropyl)-1-phenylmethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxypropyl)-1-phenylmethanimine: is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxypropyl)-1-phenylmethanimine typically involves the reaction of an aldehyde with a primary amine. In this case, benzaldehyde reacts with 2-ethoxypropylamine under mild conditions to form the imine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature until the reaction is complete.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts to speed up the reaction and advanced purification techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: N-(2-ethoxypropyl)-1-phenylmethanimine can undergo various chemical reactions, including:
Oxidation: The imine can be oxidized to form the corresponding oxime or nitrile.
Reduction: Reduction of the imine can yield the corresponding amine.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxime or nitrile.
Reduction: Corresponding amine.
Substitution: Various substituted imines or amines, depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-ethoxypropyl)-1-phenylmethanimine is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving imines. It may also be used as a model compound to investigate the behavior of imines in biological systems.
Medicine: this compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of drugs that target specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its reactivity makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-ethoxypropyl)-1-phenylmethanimine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biological pathways, depending on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds:
- N-(2-methoxypropyl)-1-phenylmethanimine
- N-(2-ethoxyethyl)-1-phenylmethanimine
- N-(2-ethoxypropyl)-1-benzylmethanimine
Comparison: N-(2-ethoxypropyl)-1-phenylmethanimine is unique due to the presence of the 2-ethoxypropyl group, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different physical and chemical properties, such as solubility, boiling point, and reactivity. These differences can make it more suitable for specific applications in research and industry.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-(2-ethoxypropyl)-1-phenylmethanimine |
InChI |
InChI=1S/C12H17NO/c1-3-14-11(2)9-13-10-12-7-5-4-6-8-12/h4-8,10-11H,3,9H2,1-2H3 |
InChI Key |
QHPZXEWBPFMXEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)CN=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone](/img/structure/B13736101.png)




![Acetamide, N-[2-(cyanomethyl)phenyl]-](/img/structure/B13736128.png)
